N,N-dimethyl-4-ethenylbenzamide
Overview
Description
N,N-dimethyl-4-ethenylbenzamide: is a chemical compound with the molecular formula C11H13NO . It is known for its diverse range of applications in scientific research, particularly in the fields of organic synthesis, drug design, and material science. This compound is characterized by the presence of a benzamide group substituted with a dimethylamino group and an ethenyl group on the benzene ring.
Mechanism of Action
Mode of Action
In this process, N,N-dimethyl-4-ethenylbenzamide (M-StN), an achiral styrenic monomer, is copolymerized with a chiral bulky vinylterphenyl monomer . The polymerization activities of monomers and the copolymer composition were measured .
Pharmacokinetics
Its molecular weight is 175.23 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-ethenylbenzamide typically involves the reaction of an aromatic halide with vinyltrimethoxysilane in the presence of a catalyst such as (1,2-dimethoxyethane)dichloronickel(II) and tetrabutylammonium triphenyldifluorosilicate. The reaction is carried out in N,N-dimethylacetamide at 35°C for 12 hours under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-ethenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-4-ethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-ethenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the development of new materials with specific properties, such as polymers and copolymers.
Comparison with Similar Compounds
N,N-dimethylbenzamide: Similar structure but lacks the ethenyl group.
N,N-dimethylethanamide: Similar structure but with an ethyl group instead of the ethenyl group.
N,N-dimethyl-2-propanamide: Similar structure but with a propyl group instead of the ethenyl group.
Uniqueness: N,N-dimethyl-4-ethenylbenzamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-ethenyl-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-9-5-7-10(8-6-9)11(13)12(2)3/h4-8H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULTZDKVDSTIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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